molecular formula C14H15ClN2S B14950331 6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B14950331
M. Wt: 278.8 g/mol
InChI Key: JWDMHKYRSRSABC-FPLPWBNLSA-N
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Description

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione is a heterocyclic compound with a unique structure that includes a pyrimidine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione
  • 6-[(Z)-2-(2-bromophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione

Uniqueness

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group

Properties

Molecular Formula

C14H15ClN2S

Molecular Weight

278.8 g/mol

IUPAC Name

6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione

InChI

InChI=1S/C14H15ClN2S/c1-14(2)9-11(16-13(18)17-14)8-7-10-5-3-4-6-12(10)15/h3-9H,1-2H3,(H2,16,17,18)/b8-7-

InChI Key

JWDMHKYRSRSABC-FPLPWBNLSA-N

Isomeric SMILES

CC1(C=C(NC(=S)N1)/C=C\C2=CC=CC=C2Cl)C

Canonical SMILES

CC1(C=C(NC(=S)N1)C=CC2=CC=CC=C2Cl)C

Origin of Product

United States

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